molecular formula C30H44K2O16S2 B8070269 Dipotassium;[2-[(5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

Dipotassium;[2-[(5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

Cat. No.: B8070269
M. Wt: 803.0 g/mol
InChI Key: IUCNQFHEWLYECJ-UHFFFAOYSA-L
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Description

Atractyloside Dipotassium Salt is a toxic diterpenoid glycoside that can be isolated from the fruits of Xanthium sibiricum. It is a powerful and specific inhibitor of mitochondrial ADP/ATP transport, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atractyloside Dipotassium Salt is typically isolated from natural sources, specifically the fruits of Xanthium sibiricum. The extraction process involves several steps, including solvent extraction and purification techniques to obtain the pure compound .

Industrial Production Methods: Industrial production of Atractyloside Dipotassium Salt involves large-scale extraction from plant sources. The process includes harvesting the fruits, drying, and then using solvents to extract the compound. The extract is then purified using chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Atractyloside Dipotassium Salt primarily undergoes inhibition reactions, particularly targeting mitochondrial ADP/ATP translocase. It does not typically undergo common chemical reactions like oxidation, reduction, or substitution due to its specific biological activity .

Common Reagents and Conditions: The compound is used in biological assays under controlled conditions to inhibit mitochondrial ADP/ATP transport. It is often dissolved in solvents like DMSO or water for experimental purposes .

Major Products Formed: The primary outcome of reactions involving Atractyloside Dipotassium Salt is the inhibition of mitochondrial ADP/ATP transport, leading to a decrease in ATP synthesis .

Scientific Research Applications

Atractyloside Dipotassium Salt has a wide range of applications in scientific research:

Mechanism of Action

Atractyloside Dipotassium Salt exerts its effects by inhibiting the ADP/ATP translocase (ANT) in the mitochondrial membrane. This inhibition blocks the transport of ADP into the mitochondrial matrix and ATP out of it, disrupting ATP synthesis. The blockage of ANT can increase the ADP/ATP ratio, activate the AMPK-mTORC1-autophagy signaling pathway, and promote lipid degradation in steatosis hepatocytes .

Properties

IUPAC Name

dipotassium;[2-[(5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCNQFHEWLYECJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44K2O16S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102130-43-8
Record name Atractyloside potassium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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